2-(5-Fluoropyridin-2-yl)malononitrile
Overview
Description
2-(5-Fluoropyridin-2-yl)malononitrile is a fluorinated pyridine derivative with the molecular formula C8H4FN3. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a malononitrile group. These features make it a valuable building block in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Fluorinated pyridines, which include “2-(5-Fluoropyridin-2-yl)malononitrile”, are often used in the synthesis of biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds .
Pharmacokinetics
The presence of fluorine in a compound can often enhance its metabolic stability and improve its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-2-yl)malononitrile typically involves the reaction of 5-fluoropyridine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or sodium alkoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Condensation Reactions: The malononitrile group can react with aldehydes or ketones to form substituted pyridines.
Common Reagents and Conditions:
Bases: Sodium hydride, sodium alkoxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Catalysts: Transition metal catalysts for specific cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)malononitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the malononitrile group, making it less versatile in certain synthetic applications.
5-Fluoropyridine: Similar structure but without the malononitrile group, affecting its reactivity and applications.
Malononitrile: A simpler compound without the fluorinated pyridine ring, used in various condensation reactions.
Uniqueness: 2-(5-Fluoropyridin-2-yl)malononitrile is unique due to the combination of a fluorinated pyridine ring and a malononitrile group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDITLUCPDUPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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